2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-difluoromethyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF5N2O2S/c12-5-1-4(11(15,16)17)2-18-7(5)10(13,14)9-19-6(3-22-9)8(20)21/h1-3H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIIUWPVXDTPOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C2=NC(=CS2)C(=O)O)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine.
Introduction of the Thiazole Ring: The pyridine intermediate is then subjected to a cyclization reaction with a suitable thiazole precursor, such as 2-aminothiazole, under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the pyridine ring.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form complex biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters under inert atmosphere.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced pyridine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial strains .
Anticancer Properties
Thiazole derivatives are known for their anticancer potential. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation . Further investigations into the thiazole scaffold may reveal new anticancer agents that leverage this compound's unique properties.
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored, particularly in relation to enzymes involved in metabolic pathways. For example, thiazole derivatives have been studied for their inhibitory effects on enzymes such as cyclooxygenase (COX), which is relevant in inflammation and cancer progression .
Agrochemicals
Pesticidal Activity
The compound has shown promise in agricultural applications as a pesticide. Its structural features may contribute to its effectiveness against various pests and diseases affecting crops. Thiazoles are often utilized in the development of herbicides and fungicides due to their selective toxicity towards target organisms while being less harmful to non-target species .
Fungicidal Properties
Research has indicated that thiazole-containing compounds can exhibit fungicidal activity against a range of plant pathogens, making them valuable in crop protection strategies. Their application can help mitigate the impact of fungal diseases on agricultural yield .
Material Science
Polymer Chemistry
In material science, 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid can serve as a building block for synthesizing novel polymers with specific properties. The incorporation of thiazole units into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for various industrial applications .
Nanomaterials
The compound's unique chemical properties allow for its use in the synthesis of nanomaterials. Research into thiazole-based nanocomposites has shown potential for applications in electronics and photonics due to their conductive properties and light absorption capabilities .
Case Studies
Mechanism of Action
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Analogues
The table below highlights key structural and physicochemical differences between the target compound and its analogues:
Key Comparative Insights
Core Heterocycle Influence :
- The thiazole ring in the target compound and its analogues provides a sulfur atom capable of hydrophobic interactions and hydrogen bonding, unlike the pyrazole in . Pyrazoles may exhibit different metabolic stability due to nitrogen-rich environments .
- Substitution at thiazole-4 (carboxylic acid) vs. thiazole-5 (e.g., ) alters electronic properties and binding orientations in enzyme active sites .
Pyridine vs. Phenyl Substituents :
- The 3-Cl-5-CF₃-pyridine group (target compound and ) is associated with agrochemical activity (e.g., Fluopyram’s SDH inhibition ). In contrast, phenyl-substituted analogues () may prioritize interactions with aromatic residues in targets.
Trifluoromethyl vs. Difluoromethyl may offer a balance between reactivity and metabolic stability .
Carboxylic Acid vs. Ester Derivatives :
- Ethyl ester derivatives (e.g., ) likely act as prodrugs, improving oral bioavailability compared to carboxylic acids. The target compound’s free acid form may favor direct target engagement in hydrophilic environments .
Research Findings and Implications
- Agrochemical Potential: The structural resemblance to Fluopyram () suggests the target compound could inhibit succinate dehydrogenase (SDH), a key fungicidal target. Modifications like difluoromethyl may mitigate toxicity risks observed in Fluopyram’s thyroid carcinogenicity .
- Medicinal Chemistry : Analogues with trifluoromethyl-thiazole () or pyrazole cores () highlight versatility in scaffold design for kinase or protease inhibitors.
- Physicochemical Trade-offs : While the target compound’s molecular weight (~357 g/mol) aligns with Lipinski’s rules, its Cl/CF₃ substitutions may necessitate formulation optimization for solubility .
Biological Activity
The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and implications for medicinal chemistry, supported by diverse research findings.
The molecular structure of the compound indicates significant fluorine substitution, which often enhances biological activity due to increased lipophilicity and metabolic stability. The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H6ClF3N2O2S |
| Molecular Weight | 292.68 g/mol |
| CAS Number | Not specifically listed in the results |
| IUPAC Name | This compound |
Synthesis
The synthesis of thiazole derivatives typically involves multi-step processes that may include cyclization reactions and functional group modifications. While specific synthetic routes for this compound were not detailed in the search results, similar compounds have been synthesized through methods involving nucleophilic substitutions and cyclization reactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiazole derivatives. For instance, a related study demonstrated that thiazole carboxamides exhibited significant antifungal activity and were effective as succinate dehydrogenase inhibitors . The mechanism often involves inhibition of key enzymes or pathways involved in cancer cell proliferation.
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for various enzymes. Thiazoles are known to interact with enzymes such as carboxylesterases, which are crucial in drug metabolism . Molecular docking studies indicate that similar compounds can bind effectively to enzyme active sites, suggesting potential for selective inhibition.
Anti-inflammatory Properties
Thiazole derivatives have also shown promise in anti-inflammatory applications. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various disease models . The presence of fluorinated groups may enhance this activity by improving binding affinity to target proteins.
Case Studies
- Antifungal Activity : A study evaluated a series of thiazole derivatives against fungal strains, revealing that certain modifications significantly increased their antifungal efficacy .
- Cancer Cell Lines : In vitro tests on cancer cell lines such as HeLa showed that thiazole derivatives could induce apoptosis through mitochondrial pathways, indicating their potential as chemotherapeutic agents .
Discussion
The biological activity of this compound appears promising based on its structural analogs and the biological activities reported for similar compounds. The incorporation of trifluoromethyl and chloro groups enhances its pharmacological profile, potentially leading to novel therapeutic applications.
Q & A
Q. What are the standard synthetic routes for preparing 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)thiazole-4-carboxylic acid?
The compound can be synthesized via multi-step heterocyclic coupling reactions. A typical approach involves:
- Step 1: Formation of the pyridine core via nucleophilic substitution, using 3-chloro-5-(trifluoromethyl)pyridin-2-amine as a starting material.
- Step 2: Introduction of the difluoromethyl group via radical fluorination or halogen exchange under catalytic conditions (e.g., Pd or Cu catalysts) .
- Step 3: Thiazole ring construction using a cyclization reaction between thiourea derivatives and α-haloketones, followed by oxidation to the carboxylic acid . Purification often involves silica gel chromatography or recrystallization, with yields optimized by controlling solvent polarity (e.g., DMF or acetonitrile) and temperature (80–120°C) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and purity. The trifluoromethyl group ( ~110–120 ppm in F NMR) and thiazole protons ( 7.5–8.5 ppm) are diagnostic .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>98% typically required for research-grade material) .
- Elemental Analysis: Validates empirical formula by comparing calculated vs. observed C, H, N, S, and F content .
Q. How should researchers handle safety concerns during synthesis?
- Protective Measures: Use fume hoods, nitrile gloves, and chemical-resistant aprons. The compound’s halogenated and fluorinated groups may release toxic fumes (e.g., HF) under heating .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal. Collect fluorinated waste separately for incineration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE): Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, microwave-assisted synthesis reduces reaction time and improves difluoromethylation efficiency .
- Catalyst Screening: Pd-based catalysts (e.g., Pd(OAc)) enhance coupling reactions, while Lewis acids (e.g., ZnCl) improve cyclization kinetics .
Q. What advanced spectroscopic methods resolve structural ambiguities in derivatives?
- X-ray Crystallography: Determines absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies.
- LC-MS/MS: Identifies trace impurities (e.g., dehalogenated byproducts) and validates molecular ion peaks .
Q. How can researchers address contradictions in reported biological activity data?
- Dose-Response Studies: Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) to account for assay-specific thresholds.
- Metabolite Profiling: Use hepatic microsome assays to rule out interference from metabolic degradation products .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking: Tools like AutoDock Vina model binding poses with enzymes (e.g., kinases or proteases). The thiazole-carboxylic acid moiety often chelates metal ions in active sites .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .
Q. How does the compound’s stability vary under different storage conditions?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC; fluorinated groups generally enhance stability compared to non-halogenated analogs .
Methodological Considerations
Q. What in vitro assays are suitable for initial activity screening?
- Enzyme Inhibition Assays: Use fluorogenic substrates to measure IC values against target enzymes (e.g., bacterial dihydrofolate reductase).
- Cell-Based Assays: Evaluate cytotoxicity in HEK293 or HepG2 cells, noting that the trifluoromethyl group may enhance membrane permeability .
Q. How can researchers validate the environmental impact of this compound?
- OECD 301B Test: Measure biodegradability in aqueous media over 28 days.
- Ecotoxicology: Test acute toxicity in Daphnia magna (LC) and algae (IC). Fluorinated compounds often exhibit persistence but low bioaccumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
